Cas no 180639-95-6 (Phenol, 2-bromo-6-iodo-4-methyl-)

Phenol, 2-bromo-6-iodo-4-methyl- 化学的及び物理的性質
名前と識別子
-
- Phenol, 2-bromo-6-iodo-4-methyl-
- SCHEMBL3298058
- HS-3267
- 2-Bromo-4-methyl-6-iodophenol
- 2-bromo-6-iodo-4-methylphenol
- BYJLUNUNBXTNOI-UHFFFAOYSA-N
- 180639-95-6
-
- インチ: InChI=1S/C7H6BrIO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
- InChIKey: BYJLUNUNBXTNOI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=C1)I)O)Br
計算された属性
- せいみつぶんしりょう: 311.86418
- どういたいしつりょう: 311.86467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
Phenol, 2-bromo-6-iodo-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR400560-5g |
2-Bromo-6-iodo-4-methylphenol |
180639-95-6 | 5g |
£1975.00 | 2025-02-20 | ||
Apollo Scientific | OR400560-10g |
2-Bromo-6-iodo-4-methylphenol |
180639-95-6 | 10g |
£3875.00 | 2025-02-20 | ||
Apollo Scientific | OR400560-1g |
2-Bromo-6-iodo-4-methylphenol |
180639-95-6 | 1g |
£410.00 | 2025-02-20 |
Phenol, 2-bromo-6-iodo-4-methyl- 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Phenol, 2-bromo-6-iodo-4-methyl-に関する追加情報
Phenol, 2-bromo-6-iodo-4-methyl- (CAS No. 180639-95-6): An Overview of a Versatile Compound in Modern Chemistry and Pharmacology
Phenol, 2-bromo-6-iodo-4-methyl- (CAS No. 180639-95-6) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its bromine, iodine, and methyl substitutions on the phenol ring, offers a wide range of applications due to its distinctive chemical properties and potential biological activities.
The molecular structure of Phenol, 2-bromo-6-iodo-4-methyl- is particularly noteworthy. The presence of the bromine and iodine atoms introduces significant electron-withdrawing effects, which can influence the compound's reactivity and stability. The methyl group at the 4-position further modulates these properties, making it an attractive candidate for various chemical reactions and biological studies.
In the realm of organic synthesis, Phenol, 2-bromo-6-iodo-4-methyl- serves as a valuable building block for the synthesis of more complex molecules. Its reactivity can be harnessed in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to construct diverse functionalized aromatic compounds. These reactions are crucial in the development of new materials, pharmaceuticals, and fine chemicals.
Recent research has also highlighted the potential of Phenol, 2-bromo-6-iodo-4-methyl- in medicinal chemistry. Studies have shown that compounds with similar halogenated phenol structures exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that halogenated phenols can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.
In the context of drug discovery, Phenol, 2-bromo-6-iodo-4-methyl- has been explored as a lead compound for developing new therapeutic agents. Its ability to interact with biological targets through its halogenated moieties makes it an attractive scaffold for structure-based drug design. Researchers are actively investigating its derivatives to optimize their pharmacological profiles and enhance their therapeutic efficacy.
The physical and chemical properties of Phenol, 2-bromo-6-iodo-4-methyl- have been extensively characterized. It is a solid at room temperature with a melting point of approximately 100°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for various laboratory applications and industrial processes.
Safety considerations are an essential aspect when handling Phenol, 2-bromo-6-iodo-4-methyl-. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.
In conclusion, Phenol, 2-bromo-6-iodo-4-methyl- (CAS No. 180639-95-6) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical research. Its unique molecular structure and versatile properties make it an invaluable tool for scientists working in these fields. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in modern chemistry and pharmacology.
180639-95-6 (Phenol, 2-bromo-6-iodo-4-methyl-) 関連製品
- 1514391-21-9([2,5-Bis(propan-2-yl)furan-3-yl]methanamine)
- 1019501-57-5(4-[(4-cyanophenyl)sulfanyl]benzoic acid)
- 1823373-12-1(Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro-)
- 1806854-80-7(Ethyl 2-aminomethyl-4-cyano-5-(difluoromethyl)phenylacetate)
- 2034228-27-6(1-(3,4-dimethoxyphenyl)methyl-3-{1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl}urea)
- 1805533-13-4(Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-hydroxypyridine-3-acetate)
- 1361909-92-3(6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1803872-74-3(2,3-Dimethyl-6-methoxybenzamide)
- 501008-41-9(2-(5-fluoro-2-methoxyphenyl)acetonitrile)
- 120337-90-8(3-Amino-4-(butylamino)benzoic acid)



